Cas no 2228048-04-0 (tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

Tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chiral bicyclic compound featuring a rigid azabicyclohexane scaffold with a tert-butoxycarbonyl (Boc) protecting group and a functionalized side chain containing both amino and hydroxyl moieties. This structure confers stereochemical stability and synthetic versatility, making it valuable in medicinal chemistry and asymmetric synthesis. The Boc group enhances solubility and facilitates selective deprotection, while the amino and hydroxyl functionalities provide handles for further derivatization. Its constrained bicyclic framework may improve binding affinity in target interactions, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s well-defined stereochemistry ensures reproducibility in chiral applications.
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate structure
2228048-04-0 structure
Product name:tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate
CAS No:2228048-04-0
MF:C13H24N2O3
MW:256.341263771057
CID:6050839
PubChem ID:165622339

tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate
    • tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
    • 2228048-04-0
    • EN300-1881948
    • Inchi: 1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-8-6-9(15)11(8)10(16)4-5-14/h8-11,16H,4-7,14H2,1-3H3/t8-,9-,10?,11?/m0/s1
    • InChI Key: PYMWSDFRGGBZQK-SAAXCQNUSA-N
    • SMILES: OC(CCN)C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 256.17869263g/mol
  • Monoisotopic Mass: 256.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 75.8Ų

tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1881948-0.1g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
0.1g
$1585.0 2023-09-18
Enamine
EN300-1881948-5g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
5g
$5221.0 2023-09-18
Enamine
EN300-1881948-5.0g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
5g
$5221.0 2023-06-03
Enamine
EN300-1881948-0.05g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
0.05g
$1513.0 2023-09-18
Enamine
EN300-1881948-1.0g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
1g
$1801.0 2023-06-03
Enamine
EN300-1881948-10g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
10g
$7742.0 2023-09-18
Enamine
EN300-1881948-0.5g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
0.5g
$1728.0 2023-09-18
Enamine
EN300-1881948-2.5g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
2.5g
$3530.0 2023-09-18
Enamine
EN300-1881948-10.0g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
10g
$7742.0 2023-06-03
Enamine
EN300-1881948-0.25g
tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
2228048-04-0
0.25g
$1657.0 2023-09-18

tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate Related Literature

Additional information on tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo2.1.1hexane-2-carboxylate

Introduction to Tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2228048-04-0)

Tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, identified by its CAS number 2228048-04-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention for its potential applications in drug development and molecular recognition studies. The stereochemistry of the compound, particularly the (1S,4R) configuration, plays a crucial role in determining its biological activity and interactions with biological targets.

The structure of tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate features a tert-butyl group attached to a bicyclic framework derived from azabicyclo[2.1.1]hexane. This core structure is further modified by the presence of a 3-amino-1-hydroxypropyl side chain at the 5-position and a carboxylate group at the 2-position. The presence of both amino and hydroxyl functional groups makes this compound a versatile intermediate for synthesizing more complex molecules with potential therapeutic properties.

In recent years, there has been growing interest in the development of chiral building blocks for drug discovery due to the importance of stereochemistry in pharmaceuticals. The (1S,4R) configuration of tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate aligns with this trend, as enantiopure compounds are often preferred in drug design to minimize side effects and enhance efficacy. The tert-butyl group not only provides steric hindrance but also influences the conformational preferences of the molecule, making it an attractive scaffold for further derivatization.

One of the most compelling aspects of this compound is its potential application in the synthesis of peptidomimetics and protease inhibitors. The azabicyclo[2.1.1]hexane core is known to mimic the backbone conformation of certain peptides, while the amino and hydroxyl groups can be used to introduce specific interactions with biological targets. For instance, studies have shown that derivatives of this class of compounds can exhibit inhibitory activity against various proteases, including those implicated in inflammatory diseases and cancer.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate to biological targets with high accuracy. These computational studies have identified key residues in the binding pockets that could be optimized to enhance potency and selectivity. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can design analogs of this compound that are better suited for specific therapeutic applications.

The synthesis of tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate presents unique challenges due to its complex stereochemistry and multiple functional groups. However, recent developments in asymmetric synthesis have made it possible to access enantiomerically pure forms of this compound with high yield and efficiency. Catalytic methods involving transition metals such as rhodium and iridium have been particularly effective in constructing the azabicyclo[2.1.1]hexane core while maintaining high enantioselectivity.

The biological activity of tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been explored in several preclinical studies conducted by leading research institutions worldwide. These studies have demonstrated that derivatives of this compound can modulate various signaling pathways involved in inflammation and cell proliferation. For example, some analogs have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, there is evidence suggesting that these compounds may interact with other enzymes such as matrix metalloproteinases (MMPs), which play a role in tissue degradation and repair.

The potential therapeutic applications of tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate extend beyond inflammation and cancer treatment. Preliminary data indicate that this compound may also have neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of this molecule to cross the blood-brain barrier is particularly noteworthy, as many small-molecule drugs struggle with this challenge.

In conclusion,tert-butyl (1S,4R)-5-(3-amino-1-hydroxypropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No: 2228048-04-0) represents a promising scaffold for pharmaceutical development with diverse biological activities and potential therapeutic applications。 Its complex structure, stereochemistry, and functional groups make it an attractive candidate for further exploration, particularly in the context of peptidomimetics, protease inhibition, inflammation, cancer, and neurodegenerative diseases。 As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in future drug discovery efforts。

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